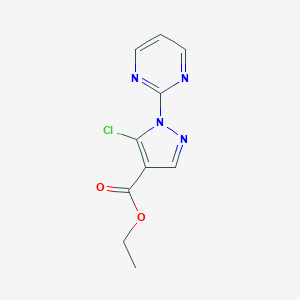
2-(3-Methoxy-4-nitrophenyl)acetonitrile
Overview
Description
“2-(3-Methoxy-4-nitrophenyl)acetonitrile” is a chemical compound with the CAS Number: 104103-16-4 . It has a molecular weight of 192.17 . The IUPAC name for this compound is (3-methoxy-4-nitrophenyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8N2O3/c1-14-9-6-7(4-5-10)2-3-8(9)11(12)13/h2-3,6H,4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Photohydrolysis and Photophysical Studies
A study by Graciani, Swanson, and Kelly (1995) focused on the photohydrolysis of phosphotriesters containing 2-methoxy-5-nitrophenyl groups. They found that these compounds can be photohydrolyzed in aqueous acetonitrile to yield phosphodiesters or phosphomonoesters. This indicates the potential synthetic utility of these reactions in the field of photophysical studies (Graciani, Swanson, & Kelly, 1995).
Kinetic Studies in Organic Chemistry
Minksztym and Jarczewski (2004) conducted a kinetic study using (2,6-dialkyl-4-nitrophenyl)phenylcyanomethanes in acetonitrile. This research helps understand the reactivity and interaction of such compounds in organic chemistry, providing insights into their behavior under various conditions (Minksztym & Jarczewski, 2004).
Studies in Carcinogenic Potential and Genotoxic Effects
Tiedink et al. (1991) explored the genotoxic effects of nitrosated 4-chloro-6-methoxyindole, a structurally similar compound. Their in vitro study contributes to the understanding of the carcinogenic potential of certain nitrosated compounds (Tiedink, Haan, Jongen, & Koeman, 1991).
Photooxidation and Reaction Mechanisms
Chainikova et al. (2020) examined the photooxidation mechanism of phenyl azides substituted with nitroso oxides in acetonitrile. This study is relevant in understanding the reaction pathways and intermediate formation in photochemical processes (Chainikova et al., 2020).
Diels–Alder Reactions in Organic Synthesis
Ibata et al. (1986) researched the Diels–Alder reactions of 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles in acetonitrile. Their work contributes to the broader understanding of such reactions in organic synthesis, demonstrating the role of different solvents and conditions (Ibata et al., 1986).
Electrochemical Reduction and Autocatalytic Processes
Houmam, Hamed, and Still (2003) investigated the electrochemical reduction of aryl thiocyanates in acetonitrile. Their findings about the reductive cleavage mechanisms and autocatalytic processes enhance understanding of redox reactions in organic compounds (Houmam, Hamed, & Still, 2003).
Synthesis and Reactivity in Organic Chemistry
Belley et al. (2006) studied the synthesis and reactivity of N-hydroxy-2-aminoindoles, showcasing the role of (2-nitrophenyl)acetonitriles in catalytic hydrogenation and cyclization processes, relevant to organic synthesis and pharmaceutical chemistry (Belley et al., 2006).
Ultrafast Infrared and UV-vis Studies
Xue et al. (2012) conducted ultrafast time-resolved infrared and UV-vis studies on methoxycarbonylphenyl azides in acetonitrile. Their research provides insights into the photochemistry of these compounds, relevant to fields like photophysics and material science (Xue et al., 2012).
Photoreduction Studies
Görner (2002) examined the photoreduction of trans-4-R-4′-nitrostilbenes in acetonitrile, contributing to the understanding of photoinduced reactions and their mechanisms in chemical synthesis (Görner, 2002).
Electrogenic Reaction Kinetics
Oyama et al. (2000) studied the reaction kinetics of electrogenerated 9,10-bis(4-substituted-phenyl)anthracene cation radicals, highlighting the influence of methoxy and nitro groups on reaction mechanisms in electrochemistry (Oyama et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-6-7(4-5-10)2-3-8(9)11(12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPPRCQJYOEPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


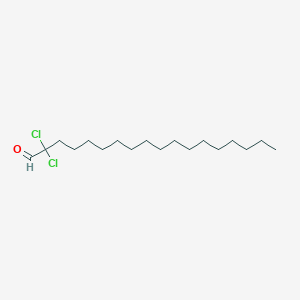

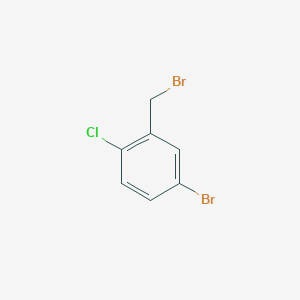
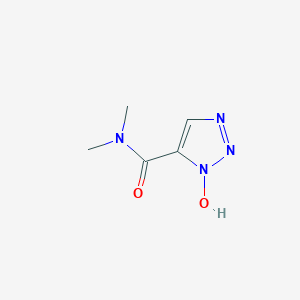
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)

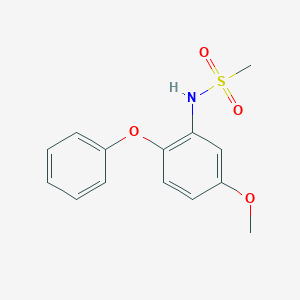
![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)




